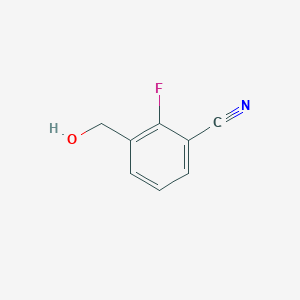

2-fluoro-3-(hydroxymethyl)Benzonitrile

Description

Properties

IUPAC Name |

2-fluoro-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGKGFUFZFPGSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-fluoro-3-(hydroxymethyl)benzonitrile: Properties, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds serve as indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Among these valuable synthons, 2-fluoro-3-(hydroxymethyl)benzonitrile emerges as a molecule of significant interest. This trifunctional aromatic compound, featuring a nitrile, a hydroxymethyl group, and a fluorine atom in a specific ortho/meta relationship, offers a rich platform for synthetic diversification.

This technical guide provides an in-depth analysis of the chemical properties, spectroscopic profile, reactivity, and handling of this compound. The insights presented herein are tailored for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in the design and synthesis of novel, high-value molecules.

Core Chemical and Physical Properties

This compound is a solid at room temperature.[3] Its core properties are dictated by the interplay of its three functional groups, which contribute to its polarity and crystalline nature.

| Property | Value | Source(s) |

| CAS Number | 1261861-91-9 | [4][5] |

| Molecular Formula | C₈H₆FNO | [4][5][6] |

| Molecular Weight | 151.14 g/mol | [3][4] |

| Appearance | Solid (typically) | [3] |

| Purity | Commonly available at ≥97% | [4][7] |

| InChI Key | HZGKGFUFZFPGSI-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=CC(=C(C(=C1)C#N)F)CO | [6] |

| Storage | Sealed in dry, room temperature conditions | [8] |

Spectroscopic Profile for Structural Elucidation

The unambiguous identification of this compound relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally derived spectra for this exact isomer are not widely published, a theoretical analysis based on established principles of NMR spectroscopy allows for a confident prediction of its signature.

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic, methylene (CH₂), and hydroxyl (OH) protons.

-

Aromatic Protons (3H): These will appear in the aromatic region (typically δ 7.0-7.8 ppm). The signals will exhibit complex splitting patterns (multiplets) due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

-

Methylene Protons (2H): A singlet or a closely coupled doublet is expected for the -CH₂- group, typically in the range of δ 4.5-4.8 ppm. The hydroxyl proton may cause splitting, which can often be removed by a D₂O exchange experiment.

-

Hydroxyl Proton (1H): A broad singlet whose chemical shift is concentration and solvent-dependent.

-

-

¹³C NMR: The carbon spectrum will display eight distinct signals.

-

Nitrile Carbon (-C≡N): This quaternary carbon will appear downfield, typically in the δ 115-120 ppm range.

-

Aromatic Carbons (6C): Six signals are expected. The carbon directly attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and a significant downfield shift. The other aromatic carbons will also be influenced by the electronic effects of the substituents.

-

Methylene Carbon (-CH₂OH): This signal will appear in the aliphatic region, typically around δ 60-65 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the key functional groups.

-

-OH Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.

-

Aromatic C-H Stretch: Medium to weak bands just above 3000 cm⁻¹.

-

-C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹. The conjugation with the aromatic ring influences its exact position.

-

Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong, characteristic band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the compound will exhibit a molecular ion peak corresponding to its molecular weight.

-

Molecular Ion (M⁺): A peak at m/z = 151.0433, corresponding to the monoisotopic mass of C₈H₆FNO.[6]

-

Fragmentation: Common fragmentation patterns would include the loss of water (-18), the hydroxymethyl radical (-31), or the cyano group (-26).

Synthesis and Reaction Pathways

Proposed Synthetic Workflow

A common strategy to introduce the hydroxymethyl group involves a two-step process: radical bromination of the methyl group followed by nucleophilic substitution.

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol (Hypothetical)

-

Step 1: Radical Bromination. To a solution of 2-fluoro-3-methylbenzonitrile in a non-polar solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield crude 2-fluoro-3-(bromomethyl)benzonitrile.

-

Step 2: Hydrolysis. The crude benzylic bromide is dissolved in a suitable solvent mixture (e.g., acetone/water) and heated with a mild base like sodium bicarbonate or simply refluxed with water to facilitate the SN1 or SN2 hydrolysis reaction. This converts the bromide to the desired primary alcohol. The reaction is monitored for the disappearance of the bromide intermediate. Upon completion, the organic solvent is removed, and the aqueous phase is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, which can be further purified by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its three functional groups, allowing for sequential and regioselective modifications.

Caption: Key reaction pathways for this compound.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle for various transformations.

-

Oxidation: It can be selectively oxidized to the corresponding aldehyde (2-fluoro-3-formylbenzonitrile) using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents like potassium permanganate or Jones reagent will yield the carboxylic acid.

-

Esterification/Etherification: The hydroxyl group readily reacts with acyl halides, anhydrides, or carboxylic acids (under Fischer conditions) to form esters. It can also be converted into an ether.

-

Conversion to a Leaving Group: The alcohol can be transformed into a better leaving group (e.g., tosylate, mesylate, or halide) to facilitate subsequent nucleophilic substitution reactions at the benzylic position.

-

-

Nitrile Group (-CN): The nitrile is a robust functional group that can be converted into other important nitrogen-containing moieties.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid. Partial hydrolysis to the primary amide is also achievable, often using basic hydrogen peroxide.

-

Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens pathways to a variety of benzylamine derivatives.

-

-

Aromatic Ring and Fluoro Group (-F): The fluorine atom and the nitrile group are both electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, they strongly activate the ring for Nucleophilic Aromatic Substitution (SNAr).[9] While fluorine is an excellent leaving group in SNAr reactions, the position ortho to the powerfully activating nitrile group is particularly susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides, thiolates).[9] This reactivity is critical for building molecular complexity by introducing new substituents onto the aromatic core.

Applications in Research and Development

The trifunctional nature of this compound makes it a valuable intermediate in several R&D areas:

-

Pharmaceutical Synthesis: Benzonitrile derivatives are prevalent in many approved drugs and clinical candidates, where the nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor to other functionalities.[10] The presence of fluorine can enhance metabolic stability and binding affinity. This scaffold is ideal for creating libraries of compounds for screening in drug discovery programs.[11]

-

Agrochemicals: Similar to pharmaceuticals, fluorinated aromatic compounds are crucial in the development of modern pesticides and herbicides due to their enhanced efficacy and favorable physicochemical properties.

-

Materials Science: This molecule can serve as a monomer or precursor for specialty polymers and functional materials where thermal stability, specific electronic properties, and defined architecture are required.[11]

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. While specific toxicity data is limited, information from related isomers and benzonitrile compounds provides a basis for safe laboratory practices.

-

Hazard Identification: Isomers are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[12] Similar benzonitriles can be harmful if swallowed, inhaled, or in contact with skin.[13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a laboratory coat.[12][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid breathing dust or fumes. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[12]

Conclusion

This compound is a highly functionalized and synthetically versatile building block. The specific arrangement of its fluoro, hydroxymethyl, and nitrile groups provides a rich chemical playground for synthetic chemists. Its predictable reactivity allows for selective modifications at each functional site, making it a valuable intermediate for constructing complex molecular architectures. For researchers and scientists in drug discovery and materials science, a thorough understanding of this compound's properties and reactivity is key to unlocking its full potential in the development of next-generation chemical entities.

References

-

ChemUniverse. This compound. [Link]

-

Chemical Suppliers. This compound | CAS 1261861-91-9. [Link]

-

Methylamine Supplier. This compound. [Link]

-

goods2.com. This compound. [Link]

-

PubChem. 2-Fluoro-3-methylbenzonitrile. [Link]

-

PubChemLite. This compound (C8H6FNO). [Link]

-

BMRB. bmse000284 Benzonitrile. [Link]

-

National Center for Biotechnology Information (PMC). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

-

National Center for Biotechnology Information (PubChem). 2-Fluorobenzonitrile. [Link]

-

PubChem. 3-Fluoro-4-(hydroxymethyl)benzonitrile. [Link]

-

Patentscope. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

-

mzCloud. 6-(Dimethylamino)-2-fluoro-3-(hydroxyiminomethyl)benzonitrile. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

- Google Patents. Preparation method of 2-fluoro-5-formylbenzonitrile.

-

MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link]

-

Pragma Market Research. 2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. [Link]

-

National Center for Biotechnology Information (PMC). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

ResearchGate. Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. [Link]

-

Chembeo. 3-FLUORO-2-(HYDROXYMETHYL)BENZONITRILE. [Link]

- Google Patents.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Discovery Based on Fluorine-Containing Glycomimetics | MDPI [mdpi.com]

- 3. This compound | Properties, Uses, Safety, Synthesis & Supplier China [nj-finechem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound | CAS 1261861-91-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. PubChemLite - this compound (C8H6FNO) [pubchemlite.lcsb.uni.lu]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Must-Have Gadgets & Hot Deals [rexanhotels.com]

- 9. nbinno.com [nbinno.com]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. aksci.com [aksci.com]

- 13. 2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2-fluoro-3-(hydroxymethyl)benzonitrile (CAS 1261861-91-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-fluoro-3-(hydroxymethyl)benzonitrile, a fluorinated aromatic building block with significant potential in medicinal chemistry and organic synthesis. While specific data for this compound is limited in public literature, this document consolidates available information and provides expert-driven insights into its synthesis, characterization, and potential applications. The guide details a robust synthetic protocol via the selective reduction of its aldehyde precursor, explains the underlying reaction mechanism, and outlines the expected spectroscopic signatures for structural verification. Furthermore, it explores the compound's synthetic utility as a versatile intermediate, contextualized by the role of similar fluorinated benzonitriles in the development of modern therapeutics.

Compound Identity and Physicochemical Properties

This compound is a bifunctional aromatic compound containing a nitrile, a primary alcohol, and a fluorine substituent. This unique combination of functional groups makes it a valuable intermediate for introducing a fluorinated cyanobenzyl moiety in complex target molecules.

A Technical Guide to 2-fluoro-3-(hydroxymethyl)benzonitrile: Molecular Structure, Synthesis, and Application

Abstract: This document provides an in-depth technical analysis of 2-fluoro-3-(hydroxymethyl)benzonitrile, a fluorinated aromatic building block of significant interest to the pharmaceutical and agrochemical industries. We will explore its core molecular structure, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its reactivity profile. Furthermore, this guide details robust analytical methodologies for its characterization and discusses its strategic utility in the design and development of complex bioactive molecules. This paper is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical intermediate.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] this compound emerges as a particularly valuable synthon, offering a unique trifecta of functional groups: a cyano group, a primary alcohol, and a fluorine-substituted benzene ring. This specific arrangement of reactive sites allows for orthogonal chemical modifications, providing a versatile platform for building complex molecular architectures. This guide serves to consolidate the known data on this molecule and provide expert insights into its practical application.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is critical for its effective use in synthesis and process development. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1261861-91-9 | [3][4] |

| Molecular Formula | C₈H₆FNO | [3][4][5][6] |

| Molecular Weight | 151.14 g/mol | [3][6] |

| MDL Number | MFCD18394036 | [3][4] |

| Appearance | Solid (typically) | [6] |

| SMILES | N#CC1=CC=CC(CO)=C1F | [4][5] |

| InChI | InChI=1S/C8H6FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,11H,5H2 | [5] |

| Purity (Typical) | ≥97% | [3] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and reliable strategy involves the selective reduction of the corresponding aldehyde, 2-fluoro-3-formylbenzonitrile. This approach is favored due to the commercial availability of the starting aldehyde and the high chemoselectivity achievable with modern reducing agents.

Experimental Protocol: Synthesis via Aldehyde Reduction

Objective: To synthesize this compound from 2-fluoro-3-formylbenzonitrile.

Materials:

-

2-fluoro-3-formylbenzonitrile (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: Dissolve 2-fluoro-3-formylbenzonitrile in a 1:1 mixture of DCM and MeOH in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C. The cooling step is critical to control the exothermic reaction and prevent potential side reactions.

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. NaBH₄ is chosen for its mildness and high selectivity for aldehydes over nitriles.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel. Wash with saturated NaHCO₃ solution and then extract the aqueous layer three times with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the final product, this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Rigorous analytical validation is essential to confirm the structure and purity of the synthesized molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation.[7] Expected signals would include a singlet for the benzylic protons (-CH₂OH), a broad singlet for the hydroxyl proton (-OH), and a complex multiplet pattern in the aromatic region corresponding to the three protons on the benzene ring.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the nitrile carbon, the benzylic carbon, and the six aromatic carbons, with characteristic C-F coupling constants.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight (151.14 g/mol ) and provide fragmentation patterns consistent with the structure.[5]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a strong, sharp peak around 2230 cm⁻¹ for the nitrile (C≡N) stretch, and a broad absorption in the 3200-3600 cm⁻¹ region for the hydroxyl (O-H) group.

Protocol: HPLC-MS Purity and Identity Confirmation

Objective: To determine the purity and confirm the molecular weight of the synthesized product.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Mass Spectrometer (MS) with an ESI source.

Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

UV Detection: 254 nm.

-

MS Detection: ESI positive mode, scanning for m/z 50-500.

Procedure:

-

Prepare a 1 mg/mL stock solution of the sample in methanol.

-

Dilute to a working concentration of 10 µg/mL using the initial mobile phase conditions (90:10 A:B).

-

Inject 5 µL onto the column.

-

Integrate the peak area from the UV chromatogram to calculate purity (% area).

-

Extract the mass spectrum for the major peak and confirm the [M+H]⁺ adduct at m/z 152.05.[5]

Reactivity Profile and Synthetic Utility

The molecule's utility stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

-

Hydroxymethyl Group (-CH₂OH): This primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or etherification to introduce a wide variety of side chains.

-

Nitrile Group (-C≡N): The cyano group is a versatile handle for further functionalization. It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles.

-

Fluorinated Aromatic Ring: The fluorine atom, positioned ortho to the electron-withdrawing nitrile group, activates the ring for nucleophilic aromatic substitution (SNAr).[8] This allows for the displacement of fluorine by various nucleophiles (e.g., amines, thiols, alkoxides), providing a powerful method for late-stage diversification of drug candidates.

Caption: Key reactive sites of this compound.

Applications in Drug Discovery

While this specific molecule is a building block rather than an active pharmaceutical ingredient (API), its structural motifs are prevalent in numerous drug candidates. Fluorinated benzonitriles are key intermediates in the synthesis of APIs across various therapeutic areas.[9][10][11] For example, the 2-fluoro-5-formylbenzonitrile isomer is a known intermediate for the PARP inhibitor Olaparib.[10]

The strategic value of this compound lies in its ability to serve as a scaffold. The hydroxymethyl group can be used as an anchor point to connect to other parts of a target molecule, while the fluoro-benzonitrile moiety imparts desirable electronic and pharmacokinetic properties.

Caption: Hypothetical use as a scaffold in multi-step drug synthesis.

Conclusion

This compound is a high-value, versatile building block for chemical synthesis. Its well-defined molecular structure, characterized by three distinct and orthogonally reactive functional groups, provides chemists with a powerful tool for the efficient construction of complex molecules. The insights into its synthesis, characterization, and reactivity provided in this guide underscore its potential to accelerate innovation in drug discovery and materials science.

References

-

This compound . ChemUniverse. [Link]

-

This compound | CAS 1261861-91-9 . Chemical Suppliers. [Link]

-

This compound (C8H6FNO) . PubChemLite. [Link]

-

This compound . Methylamine Supplier. [Link]

-

The Reactivity of 2-Fluoro-6-nitrobenzonitrile in Organic Synthesis . Medium. [Link]

-

2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033 . LinkedIn. [Link]

- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics . MDPI. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound | CAS 1261861-91-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. PubChemLite - this compound (C8H6FNO) [pubchemlite.lcsb.uni.lu]

- 6. This compound | Properties, Uses, Safety, Synthesis & Supplier China [nj-finechem.com]

- 7. 2-Fluoro-3-hydroxymethyl-benzonitrile(1261861-91-9) 1H NMR spectrum [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 11. datainsightsmarket.com [datainsightsmarket.com]

Physical and chemical properties of 2-fluoro-3-(hydroxymethyl)benzonitrile

An In-depth Technical Guide to 2-Fluoro-3-(hydroxymethyl)benzonitrile

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key building block in modern medicinal chemistry. The document details its structural characteristics, spectroscopic profile, reactivity, and applications, with a focus on its role in drug discovery and development. Experimental protocols for characterization are provided to ensure scientific rigor and reproducibility. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction: The Significance of Fluorinated Benzonitriles in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The benzonitrile moiety itself is a versatile pharmacophore found in numerous approved drugs, where the nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a reactive handle for further chemical modification.[3]

This compound emerges as a compound of significant interest at the intersection of these two privileged structural motifs. It combines the metabolic and conformational benefits of a fluorinated aromatic ring with the synthetic versatility of both a nitrile and a primary alcohol (hydroxymethyl group). This trifunctional architecture makes it a valuable intermediate for constructing complex molecular libraries and developing novel therapeutic agents.[4][5] This guide aims to provide a detailed technical profile of this compound for scientists engaged in synthetic and medicinal chemistry.

Molecular Identity and Structural Characteristics

The fundamental identity of a chemical compound is rooted in its structure. This compound is a disubstituted benzonitrile with a fluorine atom and a hydroxymethyl group positioned ortho and meta to the nitrile, respectively.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1261861-91-9 | [6][7] |

| Molecular Formula | C₈H₆FNO | [6][7][8] |

| Molecular Weight | 151.14 g/mol | [7][8] |

| Canonical SMILES | C1=CC(=C(C(=C1)C#N)F)CO | [9] |

| InChI | InChI=1S/C8H6FNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,11H,5H2 | [9] |

| InChIKey | HZGKGFUFZFPGSI-UHFFFAOYSA-N | [9] |

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. While comprehensive experimental data for this specific isomer is not widely published, the available information and properties of related isomers are summarized below.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) & Notes |

| Appearance | Solid (usually) | [8] |

| Purity | Typically ≥97% | [7][10] |

| Melting Point | Data not available | A related isomer, 3-Fluoro-4-(hydroxymethyl)benzonitrile, has a melting point of 63-68 °C.[11] |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | Expected to be soluble in common organic solvents like DMSO, methanol, and dichloromethane. |

| XLogP3-AA | 0.9 | [12] (Predicted value for a related isomer) |

Spectroscopic Profile: A Structural Verification Workflow

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The following sections describe the expected spectral features, providing a basis for identity confirmation and purity assessment.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the electronic environment and connectivity of hydrogen atoms. For a sample dissolved in CDCl₃ or DMSO-d₆, the following signals are anticipated:

-

Aromatic Protons (3H): Three distinct signals in the aromatic region (approx. δ 7.2-7.8 ppm). Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplets) arising from coupling to each other and to the fluorine atom.

-

Hydroxymethyl Protons (CH₂): A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.5-4.9 ppm.[13]

-

Hydroxyl Proton (OH): A broad singlet, typically between δ 2.0-5.0 ppm, whose chemical shift is concentration and solvent-dependent.[13]

¹³C NMR Spectroscopy

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon skeleton. Key expected signals include:

-

Nitrile Carbon (C≡N): A signal in the range of δ 115-120 ppm.

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-165 ppm). The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JC-F). Other aromatic carbons will show smaller C-F couplings.

-

Hydroxymethyl Carbon (CH₂OH): A signal around δ 60-65 ppm.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.

-

C-F Stretch: A strong absorption in the fingerprint region, typically 1000-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

-

Electrospray Ionization (ESI-MS): Expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 152.0506.[9] Other adducts, such as [M+Na]⁺, may also be observed.[9] High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₈H₆FNO.

Table 3: Predicted Mass Spectrometry Adducts

| Adduct | Predicted m/z | Source |

| [M+H]⁺ | 152.05061 | [9] |

| [M+Na]⁺ | 174.03255 | [9] |

| [M-H]⁻ | 150.03605 | [9] |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its three functional groups. This allows for selective chemical transformations, making it a versatile synthetic intermediate.

-

Hydroxymethyl Group: This primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or used in esterification and etherification reactions.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or undergo cycloaddition reactions to form heterocyclic structures like tetrazoles.

-

Fluorinated Aromatic Ring: The fluorine atom activates the ring towards certain transformations. While nucleophilic aromatic substitution (SNAr) of the fluorine is possible, it generally requires strong nucleophiles and forcing conditions due to the lack of strong electron-withdrawing groups positioned ortho or para to it.

This multi-faceted reactivity profile makes the compound an ideal starting material for building diverse chemical libraries for high-throughput screening in drug discovery programs.[4]

Synthesis and Manufacturing

While specific, peer-reviewed synthetic procedures for CAS 1261861-91-9 are not detailed in the available literature, a plausible retrosynthetic analysis suggests it could be prepared from simpler, commercially available precursors. One potential route involves the ortho-fluorination and subsequent functionalization of a suitable benzonitrile or benzoic acid derivative.[14]

The synthesis of related isomers, such as 2-fluoro-5-formylbenzonitrile, often starts with materials like o-fluorobenzonitrile, which undergoes subsequent reactions to introduce the second substituent.[15] These multi-step syntheses require careful control of reaction conditions to manage regioselectivity and yield.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact CAS number is not publicly available, data from closely related fluorinated benzonitrile derivatives provide essential guidance.

-

Hazards: Similar compounds are classified as harmful if swallowed, in contact with skin, or if inhaled.[16][17][18][19] They can cause skin and serious eye irritation, as well as potential respiratory irritation.[16][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[20] In case of dust or aerosol generation, use a NIOSH/MSHA approved respirator.[20]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[16] Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.[18] Keep away from heat and sources of ignition.[16][21]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][20]

Always consult the supplier-specific SDS before handling this chemical.

Experimental Protocol: Quality Control and Characterization

To ensure the identity and purity of a supplied batch of this compound, a standardized analytical workflow is essential. This protocol serves as a self-validating system for material verification.

Objective: To confirm the identity and determine the purity of a sample of this compound.

Materials:

-

Sample of this compound

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

HPLC-grade acetonitrile and water

-

Methanol (spectroscopic grade)

Equipment:

-

400 MHz (or higher) NMR Spectrometer

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and C18 column

-

High-Resolution Mass Spectrometer (HRMS) with ESI source

-

Fourier-Transform Infrared (FT-IR) Spectrometer

Step-by-Step Procedure:

-

¹H and ¹³C NMR Analysis:

-

Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of CDCl₃ in an NMR tube.

-

Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise.

-

Integrate the peaks and analyze the chemical shifts and coupling patterns.

-

Acquire a ¹³C NMR spectrum (and optionally a DEPT-135 spectrum).

-

Validation: Compare the obtained spectra with the expected profiles detailed in Section 4. The presence of all expected signals and the absence of significant impurity peaks confirm the structure.

-

-

HPLC Purity Assessment:

-

Prepare a stock solution of the sample at 1 mg/mL in methanol.

-

Develop a suitable gradient method (e.g., 5% to 95% acetonitrile in water over 15 minutes) on a C18 column.

-

Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

Inject 5 µL of the sample solution and record the chromatogram.

-

Validation: Purity is calculated based on the area percentage of the main peak. A purity of ≥97% is typically expected for research-grade material.

-

-

HRMS Confirmation:

-

Dilute the stock solution from the HPLC prep to ~10 µg/mL in 50:50 acetonitrile/water.

-

Infuse the solution into the ESI-HRMS system.

-

Acquire the mass spectrum in positive ion mode.

-

Validation: The measured m/z of the [M+H]⁺ ion should match the theoretical value (152.0506) within a 5 ppm mass accuracy tolerance.

-

-

FT-IR Analysis:

-

Place a small amount of the solid sample on the ATR crystal of the FT-IR spectrometer.

-

Acquire the spectrum.

-

Validation: Confirm the presence of the key vibrational bands (O-H, C≡N, C-F) as described in Section 4.3.

-

Conclusion

This compound is a strategically designed chemical building block with significant potential for applications in pharmaceutical and materials science research. Its unique combination of a fluorinated aromatic ring, a nitrile, and a hydroxymethyl group provides a rich platform for synthetic diversification. This guide has consolidated the available data on its physicochemical properties, spectroscopic signature, and chemical reactivity to provide a comprehensive technical resource for scientists. The adherence to rigorous analytical protocols, as outlined herein, is paramount to ensuring the quality and reproducibility of research built upon this versatile intermediate.

References

- Vertex AI Search. This compound | CAS 1261861-91-9 - Chemical Suppliers.

-

PubChem. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359. [Link]

-

ChemUniverse. This compound. [Link]

-

Methylamine Supplier. This compound. [Link]

-

PubChemLite. This compound (C8H6FNO). [Link]

-

Key Intermediate. 4-Fluoro-3-hydroxybenzonitrile: Your Key Intermediate for Advanced Synthesis. [Link]

-

PubChem. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543. [Link]

-

NIH. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/4d5a7f61c326d9e50d885822363e7c81d3f282d8]([Link]

-

Leichi-Chem. 2-chloro-4-fluoro-3-methylbenzonitrile CAS NO.796600-15-2. [Link]

-

PATENTSCOPE. 113024384 Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

- Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.

-

PubChem. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - NIH. [Link]

-

LinkedIn. 2-Fluoro-5-Formylbenzonitrile Analysis Uncovered: Market Drivers and Forecasts 2025-2033. [Link]

-

NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC. [Link]

Sources

- 1. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 1261965-61-0|2-Fluoro-3-(2-hydroxypyrimidin-5-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 6. This compound | CAS 1261861-91-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. chemuniverse.com [chemuniverse.com]

- 8. This compound | Properties, Uses, Safety, Synthesis & Supplier China [nj-finechem.com]

- 9. PubChemLite - this compound (C8H6FNO) [pubchemlite.lcsb.uni.lu]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. 3-Fluoro-4-(hydroxymethyl)benzonitrile 97 219873-06-0 [sigmaaldrich.com]

- 12. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.es [fishersci.es]

- 18. tcichemicals.com [tcichemicals.com]

- 19. 2-Fluoro-5-hydroxybenzonitrile | C7H4FNO | CID 22612410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectral Analysis of 2-fluoro-3-(hydroxymethyl)benzonitrile

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-fluoro-3-(hydroxymethyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity.

Introduction

This compound (C₈H₆FNO, Molecular Weight: 151.14 g/mol ) is a substituted aromatic compound with three key functional groups: a nitrile (-C≡N), a hydroxymethyl (-CH₂OH), and a fluorine atom.[1][2][3] The precise arrangement of these substituents on the benzene ring dictates its chemical reactivity and physical properties. Spectroscopic analysis is, therefore, a critical tool for the unambiguous confirmation of its molecular structure. This guide will delve into the predicted and expected spectral features of this molecule, drawing upon established principles of spectroscopy and comparative data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (H4, H5, H6) | 7.20 - 7.80 | Multiplet (m) | Various JH-H and JH-F |

| -CH₂- (benzylic) | ~ 4.70 | Singlet (s) or Doublet (d) | JH-F (if coupling occurs) |

| -OH (hydroxyl) | Variable (2.0 - 5.0) | Broad Singlet (br s) | N/A |

Interpretation and Rationale:

-

Aromatic Protons (7.20 - 7.80 ppm): The three protons on the aromatic ring will appear in the downfield region characteristic of aromatic compounds. Their precise chemical shifts and multiplicities will be a complex interplay of coupling with each other (ortho, meta, and para couplings) and coupling with the adjacent fluorine atom. The electron-withdrawing nature of the nitrile and fluorine groups will generally shift these protons downfield.[4]

-

Benzylic Protons (~4.70 ppm): The two protons of the hydroxymethyl group are in a benzylic position, deshielded by the aromatic ring, and are expected to resonate around 4.70 ppm. Depending on the through-space interaction and bond proximity, these protons might exhibit a small coupling to the fluorine atom, resulting in a doublet.

-

Hydroxyl Proton (Variable): The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups and the fluorine atom, which will also cause splitting of the signals for nearby carbons (C-F coupling).

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

| -C≡N (nitrile) | ~ 115 - 120 | Small |

| Aromatic (C1-C6) | 110 - 165 | Large for C-F, smaller for others |

| -CH₂- (benzylic) | ~ 60 - 65 | Possible |

Interpretation and Rationale:

-

Nitrile Carbon (~115 - 120 ppm): The carbon of the nitrile group typically resonates in this upfield region of the sp-hybridized carbons.[5]

-

Aromatic Carbons (110 - 165 ppm): The six aromatic carbons will show distinct signals. The carbon directly attached to the fluorine (C2) will exhibit a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings, respectively. The positions of the other substituents will further influence the chemical shifts.

-

Benzylic Carbon (~60 - 65 ppm): The carbon of the hydroxymethyl group is expected in this region, characteristic of a carbon singly bonded to an oxygen atom.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of NMR Assignments

Caption: Numbering scheme for NMR assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C≡N stretch (nitrile) | 2240 - 2220 | Strong, Sharp |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to Weak |

| C-O stretch (alcohol) | 1260 - 1050 | Strong |

Interpretation and Rationale:

-

O-H Stretch (3500 - 3200 cm⁻¹): The hydroxyl group will exhibit a characteristic broad and strong absorption band in this region due to hydrogen bonding.[6]

-

C≡N Stretch (2240 - 2220 cm⁻¹): The nitrile group gives a very sharp and intense absorption in a relatively clean region of the spectrum, making it a highly diagnostic peak. Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles.

-

C-O Stretch (1260 - 1050 cm⁻¹): The stretching vibration of the carbon-oxygen single bond in the hydroxymethyl group will appear as a strong band in the fingerprint region.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the resulting transmittance or absorbance spectrum.

Visualization of Key IR Vibrations

Caption: Diagnostic IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment Ion |

| 151 | [M]⁺ (Molecular Ion) |

| 150 | [M-H]⁺ |

| 132 | [M-H₂O]⁺ |

| 122 | [M-CHO]⁺ |

| 102 | [M-CH₂OH, -F]⁺ |

Interpretation and Rationale:

-

Molecular Ion ([M]⁺, m/z 151): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight.

-

[M-H]⁺ (m/z 150): Loss of a hydrogen radical is a common fragmentation pathway.

-

[M-H₂O]⁺ (m/z 132): The loss of a water molecule from the hydroxymethyl group is a likely fragmentation for benzyl alcohols.

-

[M-CHO]⁺ (m/z 122): Cleavage of the C-C bond between the ring and the hydroxymethyl group can lead to the loss of a formyl radical.

-

Further Fragmentation: The initial fragments can undergo further fragmentation, leading to a complex pattern of smaller ions.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via Gas Chromatography (GC-MS) or direct infusion.

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Visualization of a Plausible Fragmentation Pathway

Caption: Simplified fragmentation pathway.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and self-validating system for the structural elucidation of this compound. The predicted spectral data, based on established chemical principles and comparison with analogous compounds, offers a robust framework for the confirmation of its synthesis and purity. The characteristic signals in each spectroscopic technique, from the complex splitting patterns in the NMR to the sharp nitrile stretch in the IR and the specific fragmentation in the MS, collectively create a unique spectral fingerprint for this molecule.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

mzCloud. (2016, January 14). 6 Dimethylamino 2 fluoro 3 hydroxyiminomethyl benzonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H6FNO). Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

Chemical Suppliers. (n.d.). This compound | CAS 1261861-91-9. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-3-methylbenzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-fluoro-3-[hydroxy(4-methoxyphenyl)methyl]benzonitrile - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Fluoro-5-nitrobenzonitrile. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzonitrile, 3-chloro-2-fluoro-. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-fluoro-4-(hydroxymethyl)benzonitrile (C8H6FNO). Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-hydroxymethylbenzonitrile. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for.... Retrieved from [Link]

Sources

- 1. 2-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 2. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2-Fluorobenzonitrile(394-47-8) 1H NMR [m.chemicalbook.com]

- 4. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Safety and handling of 2-fluoro-3-(hydroxymethyl)benzonitrile

An In-depth Technical Guide to the Safe Handling of 2-fluoro-3-(hydroxymethyl)benzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and disposal of this compound. Given the compound's specific utility in medicinal chemistry and organic synthesis, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes data from analogous chemical structures, including other benzonitrile and fluorinated aromatic derivatives, to establish a robust framework for risk assessment and management. It outlines detailed protocols for personal protection, emergency response, and waste disposal, grounded in established safety principles.

Core Chemical Profile and Hazard Assessment

This compound (CAS No. 1261861-91-9) is a functionalized aromatic compound featuring a nitrile, a hydroxymethyl group, and a fluorine atom.[1] This combination of moieties makes it a valuable synthetic intermediate but also necessitates a careful evaluation of its potential hazards. While specific toxicological data for this exact compound is limited, a hazard assessment can be reliably inferred from its constituent functional groups and related molecules.

Inferred Toxicological Profile

The primary toxicological concern with benzonitrile derivatives stems from the nitrile (-CN) group. Organic nitriles can be metabolized in vivo to release cyanide ions, which are potent cellular toxins.[2] Therefore, exposure via any route should be minimized.

Based on GHS classifications for similar compounds like 2-fluoro-3-methylbenzonitrile and various fluorinated benzonitriles, a conservative hazard classification is warranted.[3][4]

-

Acute Toxicity: Assumed to be harmful or toxic if swallowed, in contact with skin, or inhaled.[3][5]

-

Skin Irritation: Expected to cause skin irritation upon contact.[4]

-

Eye Irritation: Expected to cause serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or vapor.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Appearance | Solid (presumed) | N/A |

| CAS Number | 1261861-91-9 | [1] |

Physical and Chemical Hazards

-

Reactivity: Stable under normal laboratory conditions.[6] However, it should be kept away from strong acids, bases, and oxidizing agents to prevent vigorous reactions.[2] The nitrile group can undergo hydrolysis in the presence of strong acids.[2]

-

Thermal Decomposition: When heated to decomposition, it may emit toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[7]

The Hierarchy of Controls: Engineering, Administrative, and Personal

A multi-layered approach is critical for minimizing exposure. The most effective controls are implemented at the source of the hazard.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed in a properly functioning chemical fume hood to prevent inhalation of airborne particulates or vapors.[2][8]

-

Ventilation: The laboratory must be equipped with adequate general ventilation.[9]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible and operational in the immediate work area.[10][11]

Caption: Fig 1: Hierarchy of Safety Controls

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed SOPs for the safe handling, storage, and disposal of this compound must be written and available to all personnel.[8]

-

Training: All personnel must be trained on the specific hazards and handling procedures before working with this chemical.[8]

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][7]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8] For procedures with a high risk of splashing, a face shield should be worn over the goggles.[8][12]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[12] Gloves must be inspected for damage before use and replaced immediately if contaminated.[7] For highly corrosive or readily absorbed compounds, double-gloving is recommended.[8]

-

Body Protection: A flame-resistant lab coat should be worn at all times.[8] For larger-scale work, a chemical-resistant apron may be necessary.[13]

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used by trained personnel.[9][14]

Standard Operating Procedures: Handling, Storage, and Disposal

Safe Handling and Use

-

Preparation: Designate a work area inside a chemical fume hood. Assemble all necessary equipment and reagents.

-

Don PPE: Put on a lab coat, chemical splash goggles, and nitrile gloves.

-

Weighing: To prevent dust generation, carefully weigh the solid compound on a weigh paper or in a tared container within the fume hood.

-

Transfer/Reaction: Keep the container closed when not in use. Conduct all solution preparations and reactions within the fume hood.

-

Post-Handling: Decontaminate the work area. Remove contaminated PPE carefully, avoiding contact with the outer surfaces.[14]

-

Hygiene: Wash hands and exposed skin thoroughly.

Caption: Fig 2: General Laboratory Handling Workflow

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated area.[2][8]

-

Container: Keep the container tightly closed and clearly labeled with the chemical name and associated hazards.[8]

-

Segregation: Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][6]

Waste Disposal

-

Procedure: Dispose of surplus material and contaminated items (e.g., gloves, weigh boats) as hazardous waste through a licensed disposal company.[6] Do not dispose of down the drain.[7]

-

Containers: Collect waste in a designated, properly labeled, and sealed container.[15]

Emergency Response Protocols

Rapid and correct response during an emergency is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[16][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

-

Skin Contact: Remove all contaminated clothing while flushing the affected area with plenty of water for at least 15 minutes.[16][17] Seek medical attention if irritation persists.[16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[18] Seek immediate medical attention.[17]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[19] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Spill and Leak Response

-

Small Spills:

-

Large Spills:

Caption: Fig 3: Chemical Spill Response Logic

References

- Safety and handling of fluorinated organic compounds. Benchchem. [URL: https://www.benchchem.com/product/B1677054/technical-sheet/Personal-protective-equipment-for-handling-Dodecafluoropentane]

- BENZONITRILE. Ataman Kimya. [URL: https://www.

- SAFETY DATA SHEET: Benzonitrile. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/294098]

- Emergency and Spill Response Procedures. Auburn University. [URL: https://cws.auburn.edu/shared/files/documents/rms/Emergency_and_Spill_Response.pdf]

- BENZONITRILE - (For Synthesis) MSDS. Oxford Lab Fine Chem LLP. [URL: https://www.oxfordlabchem.com/msds/BENZONITRILE_For_Synthesis-1577.pdf]

- Personal protective equipment for handling Dodecafluoropentane. Benchchem. [URL: https://www.benchchem.com/product/B1677054/technical-sheet/Personal-protective-equipment-for-handling-Dodecafluoropentane]

- Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds_pdf/BENZONITRILE-msds.pdf]

- BENZONITRILE FOR SYNTHESIS MSDS. Loba Chemie. [URL: https://www.lobachemie.com/lab-chemicals-msds/BENZONITRILE-FOR-SYNTHESIS-msds-2022.aspx]

- Fluorine Safety Sheet. University of Maryland. [URL: https://www.des.umd.edu/ls/sop/FluorineSOP.pdf]

- SAFETY DATA SHEET: 3-Fluoro-4-hydroxybenzonitrile. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=H26107]

- Chemical Spill Procedures. Princeton University Environmental Health and Safety. [URL: https://ehs.princeton.edu/workplace-health-safety/laboratory-safety/chemical-safety/chemical-spill-procedures]

- SAFETY DATA SHEET: 3-Fluoro-5-(trifluoromethyl)benzonitrile. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC458310010]

- 2-Fluoro-3-methylbenzonitrile. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-3-methylbenzonitrile]

- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]

- Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health & Safety. [URL: https://www.safety.fsu.edu/safety_manual/ehs_safety_manual_chapters/chem_emergencies_spills.php]

- Chemical Spill Response Procedure. University of Manitoba. [URL: https://umanitoba.ca/environment-health-safety/sites/environment-health-safety/files/2021-02/chemical-spill-response-procedure.pdf]

- SAFETY DATA SHEET: 3-Fluoro-5-(trifluoromethyl)benzonitrile. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/AC458310010_MTR-NAL_EN.pdf]

- SAFETY DATA SHEET: 4-Fluoro-3-nitrobenzonitrile. TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/F1040_EN_EU.pdf]

- Chemical Exposure and Spill Response Procedures. New Mexico State University. [URL: https://safety.nmsu.edu/environmental/chemical-safety-program/chemical-exposure-and-spill-response-procedures/]

- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). [URL: https://www.hsa.

- 2-Fluoro-3-(trifluoromethyl)benzonitrile 98%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/646849]

- SAFETY DATA SHEET: 3-Cyano-2-fluorobenzyl bromide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/c94009]

- This compound. ChemUniverse. [URL: https://www.chemuniverse.com/2-fluoro-3-hydroxymethyl-benzonitrile-p44833]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. atamankimya.com [atamankimya.com]

- 3. 2-Fluoro-3-methylbenzonitrile | C8H6FN | CID 23160359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.es [fishersci.es]

- 6. lobachemie.com [lobachemie.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. benchchem.com [benchchem.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. fishersci.com [fishersci.com]

- 12. hsa.ie [hsa.ie]

- 13. epa.gov [epa.gov]

- 14. benchchem.com [benchchem.com]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. safety.fsu.edu [safety.fsu.edu]

- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. cws.auburn.edu [cws.auburn.edu]

- 21. umanitoba.ca [umanitoba.ca]

A Technical Guide to the Solubility Determination of 2-fluoro-3-(hydroxymethyl)benzonitrile for Pharmaceutical Development

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the molecule's solubility. Poor solubility can severely hamper drug development, leading to issues with bioavailability, formulation, and ultimately, therapeutic efficacy.[1][2] This guide focuses on a specific compound of interest, 2-fluoro-3-(hydroxymethyl)benzonitrile, providing a comprehensive framework for determining its solubility—a critical parameter for its potential development.

This compound (CAS No. 1261861-91-9) is an aromatic organic compound featuring a benzonitrile core substituted with a fluorine atom, a hydroxymethyl group, and a nitrile group.[3][4][5] The presence of these functional groups—a hydrogen-bond-donating and -accepting hydroxyl group, a polar nitrile group, and a nonpolar aromatic ring—suggests a nuanced solubility profile.[6][7] Understanding this profile is paramount for its handling, reaction kinetics, purification, and formulation.[7] This document will provide a detailed, field-proven protocol for the accurate determination of its thermodynamic solubility, underpinned by the principles of scientific integrity and experimental robustness.

Theoretical Considerations: Predicting Solubility from Molecular Structure

The solubility of this compound in a given solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules. The key structural features influencing its solubility are:

-

Hydroxyl Group (-CH₂OH): This group is capable of both donating and accepting hydrogen bonds, which will favor solubility in polar protic solvents like water and alcohols.

-

Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Fluorine Atom (-F): As a highly electronegative atom, it contributes to the molecule's overall polarity.

-

Benzene Ring: The aromatic ring is nonpolar and will favor interactions with nonpolar or aromatic solvents through van der Waals forces.

Given these features, it is anticipated that this compound will exhibit moderate to good solubility in polar organic solvents and limited solubility in nonpolar solvents. Its aqueous solubility is expected to be influenced by the hydrophilic character of the hydroxyl group, but potentially limited by the hydrophobic nature of the benzene ring.

Quantitative Solubility Profile

While extensive quantitative, temperature-dependent solubility data for this compound is not widely available in public literature, a qualitative understanding can be inferred from its structural analogues. The following table summarizes the expected solubility behavior in common laboratory solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Hydrogen bonding interactions with the hydroxyl group are significant. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Nonpolar | Hexane, Toluene | Low | The polar functional groups limit solubility in nonpolar environments. |

Note: This table provides a qualitative prediction. Precise, quantitative determination requires experimental validation as detailed in the following sections.

Experimental Protocol: The Gold Standard Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility.[8][9] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by quantification of the dissolved solute in a saturated solution.

Diagram of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Step-by-Step Methodology

-

Preparation of the Test System:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a series of glass vials. A good starting point is 10-20 mg.

-

Precisely add a known volume (e.g., 1-2 mL) of the desired solvent to each vial. Solvents should be of high purity (e.g., HPLC grade).

-

Include a blank (solvent only) and a quality control standard of known concentration.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples at a constant speed for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure complete equilibration.[2]

-

-

Phase Separation:

-

After incubation, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

-

Carefully aspirate the supernatant, taking care not to disturb the solid pellet.

-

Filter the supernatant through a chemically compatible 0.45 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high solubility readings.

-

-

Quantification of Dissolved Solute:

-

The concentration of this compound in the clear, saturated filtrate can be determined using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly suitable technique for this purpose due to the aromatic nature of the compound.[10][11][12]

-

HPLC-UV Method Development:

-

A reverse-phase C18 column is a good starting point for separation.

-

The mobile phase will likely consist of a mixture of acetonitrile and water or methanol and water, with a potential acid modifier like formic or phosphoric acid to ensure good peak shape.[11]

-

Detection should be performed at a wavelength where the compound exhibits strong absorbance, likely in the 200-300 nm range.[13]

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

-

Sample Analysis:

-

Dilute the filtered sample solution with the mobile phase to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

The solubility is calculated by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated solubility data, the following self-validating checks should be incorporated into the protocol:

-